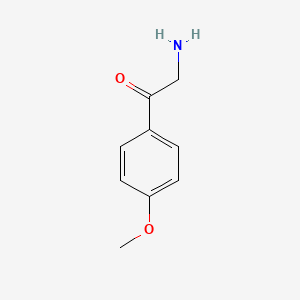

2-Amino-4'-methoxyacetophenone

描述

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The chemical structure of 2-Amino-4'-methoxyacetophenone makes it a valuable intermediate in the synthesis of a wide array of more complex organic molecules. sigmaaldrich.cn Its functional groups, including the amino and ketone moieties, allow for a variety of chemical transformations. This versatility is a key reason for its prominence in synthetic organic chemistry.

One of the notable applications of this compound is in the synthesis of heterocyclic structures. For instance, it serves as a precursor in the creation of quinazoline (B50416) derivatives. frontiersin.orguob.edu.lymdpi.com Quinazolines are a class of compounds with a broad spectrum of biological activities, and the use of this compound provides a reliable route to these important molecular frameworks. frontiersin.orguob.edu.lymdpi.com The synthesis often involves a cyclization reaction, where the amino and ketone groups of the acetophenone (B1666503) derivative react with other reagents to form the fused ring system of quinazoline. nih.gov

Furthermore, this compound is utilized in the preparation of various other heterocyclic systems, such as benzothiazines. chemicalbook.com These compounds are also of interest due to their potential biological activities. The reactivity of the amino and ketone groups allows for the construction of these complex ring systems through various condensation and cyclization reactions.

Role in Contemporary Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, acetophenone derivatives are recognized as important scaffolds for the development of new therapeutic agents. nih.gov this compound, in particular, has been investigated as a starting material for the synthesis of compounds with potential pharmacological activities. nih.gov

Research has focused on its use in the development of kinase inhibitors. abmole.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of potent and selective kinase inhibitors is a major goal in modern drug discovery. The acetophenone scaffold can be modified to create molecules that bind to the active site of specific kinases, thereby inhibiting their activity. nih.gov For example, derivatives have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Additionally, this compound has been used as a precursor for the synthesis of anticonvulsant agents. nih.gov Epilepsy and other seizure disorders are a significant health concern, and the search for new and more effective anticonvulsant drugs is ongoing. The structural features of this compound can be incorporated into molecules designed to modulate neuronal excitability. nih.govmdpi.com

Emerging Applications in Materials Science and Biological Tool Development

The applications of acetophenone derivatives extend beyond medicine into the field of materials science. ontosight.ai These compounds are being explored for their potential in creating new materials with unique properties. For instance, they can be incorporated into polymers and resins, contributing to the development of materials with enhanced durability and other desirable characteristics. chemimpex.com The aromatic nature of the acetophenone core can impart specific optical or electronic properties to these materials.

In the area of biological tool development, this compound and its derivatives can serve as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules can be used to label and visualize specific proteins or cellular structures. This allows researchers to investigate the function and localization of these biological targets in living systems.

Historical Context and Evolution of Acetophenone Derivatives in Chemical Research

The study of acetophenone and its derivatives has a rich history. Acetophenone itself, the simplest aromatic ketone, was first synthesized in 1857. mdpi.com Its initial applications were primarily in the fragrance and flavor industries due to its characteristic sweet, floral scent. nih.govmdpi.comjustdial.com

Over time, with the advancement of synthetic chemistry, the applications of acetophenone derivatives expanded significantly. justdial.com The development of new synthetic methods, such as the Friedel-Crafts acylation, made these compounds more accessible for research and industrial use. mdpi.comjustdial.com In the mid-20th century, acetophenones became important intermediates and reagents in laboratory and industrial settings. justdial.com

The evolution of analytical techniques allowed for a deeper understanding of the chemical and physical properties of these compounds, paving the way for their use in more specialized applications, including pharmaceuticals and materials science. nih.govjustdial.com The continuous exploration of acetophenone derivatives, including this compound, reflects the ongoing quest for new molecules with valuable properties and applications. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYAWQABGNEMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328649 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-43-7 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 4 Methoxyacetophenone and Its Derivatives

Direct Synthetic Routes to 2-Amino-4'-methoxyacetophenone

The direct synthesis of this compound often involves the introduction of an amino group onto a pre-existing 4'-methoxyacetophenone (B371526) framework. This is typically achieved through the amination of a halogenated precursor.

Amination Reactions of Halogenated Precursors (e.g., 2-Bromo-4'-methoxyacetophenone)

A prevalent and well-established method for synthesizing this compound is through the nucleophilic substitution of an α-haloketone, such as 2-bromo-4'-methoxyacetophenone (B141222). organic-chemistry.org This precursor is commonly prepared by the bromination of 4'-methoxyacetophenone.

One effective technique for this transformation is the Delépine reaction . wikipedia.orgorganic-chemistry.orgambeed.com This method involves reacting the alkyl halide, in this case, 2-bromo-4'-methoxyacetophenone, with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of this salt with an acid, typically ethanolic hydrochloric acid, yields the desired primary amine, this compound hydrochloride. wikipedia.orgalfa-chemistry.comlookchem.com The advantages of the Delépine reaction include the use of readily available reagents and the selective formation of the primary amine with minimal side reactions. wikipedia.orgalfa-chemistry.com

The following table summarizes a typical Delépine reaction sequence:

| Step | Reactants | Reagents | Product |

| 1 | 2-Bromo-4'-methoxyacetophenone, Hexamethylenetetramine | Chloroform | (4-methoxyphenacyl)-hexamethylenetetraminium bromide lookchem.com |

| 2 | Quaternary Ammonium Salt | Ethanolic HCl | This compound hydrochloride wikipedia.orgalfa-chemistry.com |

Alternative and Optimized Synthetic Pathways

Beyond the classic Delépine reaction, other strategies have been developed for the synthesis of this compound. One alternative involves the use of 2-azido-1-(4-methoxyphenyl)ethanone as an intermediate. lookchem.com This azido (B1232118) compound can be reduced to the target amine, providing a different pathway that avoids the direct use of hexamethylenetetramine.

Another approach involves the reaction of 2-bromo-4'-methoxyacetophenone with an amino-source under different conditions. For example, its reaction with an aminoalcohol has been utilized in the synthesis of 2-aryl-2-morpholinol derivatives, where the initial amination is a key step. sioc-journal.cn Additionally, a patent describes the reaction of 2-bromo-4-methoxyacetophenone with m-anisidine (B1676023) in the presence of N,N-dimethylaniline at high temperatures, which, while leading to an indole, demonstrates the reactivity of the bromo-ketone with amine nucleophiles under specific conditions. These alternative routes highlight the versatility of the halogenated precursor in accessing the aminoketone scaffold.

Chemical Transformations to Diverse Derivatives

This compound is a valuable building block for the synthesis of various heterocyclic compounds, leveraging the reactivity of both its amino and ketone functionalities.

Synthesis of Thiazole (B1198619) and Oxazole (B20620) Derivatives

Thiazoles: The Hantzsch thiazole synthesis is a cornerstone reaction for preparing 2-aminothiazole (B372263) derivatives. jpionline.orgsynarchive.com This method involves the condensation of an α-haloketone with a thiourea (B124793). synarchive.commdpi.com Specifically, reacting 2-bromo-4'-methoxyacetophenone with thiourea leads to the formation of 2-amino-4-(4-methoxyphenyl)thiazole. nanobioletters.com The reaction is often carried out by heating the components, sometimes in a solvent like ethanol (B145695) or even under solvent-free conditions, to produce the thiazole ring in good yields. organic-chemistry.orgnanobioletters.com

A general scheme for the Hantzsch synthesis is presented below:

| Precursor | Reagent | Product |

| 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole |

This core thiazole structure can be further modified. For instance, the amino group can react with aldehydes to form Schiff bases, expanding the library of derivatives. jpionline.org

Oxazoles: Similarly, oxazole rings can be synthesized from α-haloketones. The reaction of 2-bromo-4'-methoxyacetophenone with urea (B33335), often under microwave irradiation in a solvent like dimethylformamide (DMF), yields 2-amino-4-(4-methoxyphenyl)oxazole. cibtech.orgbioline.org.br This reaction provides a direct route to the 2-aminooxazole scaffold. cibtech.orgbioline.org.br

Another significant method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgsynarchive.com While this method starts from a 2-acylamino-ketone, the initial acylation of this compound would provide the necessary precursor for this cyclization, making it a relevant pathway for creating diverse oxazoles. wikipedia.orglookchem.comnih.gov

The following table outlines the synthesis of oxazole derivatives:

| Method | Precursor | Reagent | Product |

| Urea Condensation | 2-Bromo-4'-methoxyacetophenone | Urea | 2-Amino-4-(4-methoxyphenyl)oxazole cibtech.orgbioline.org.br |

| Robinson-Gabriel | N-acyl-2-amino-4'-methoxyacetophenone | H₂SO₄ or POCl₃ | Substituted 4-(4-methoxyphenyl)oxazole (B1625909) wikipedia.orgsynarchive.com |

Preparation of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions like the Biginelli reaction . nih.govscholarsresearchlibrary.comjsynthchem.com This reaction classically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. scholarsresearchlibrary.comnih.gov While this compound itself is not a direct component in the classic Biginelli reaction, its structural motifs are incorporated into more complex pyrimidine syntheses. Modified Biginelli-like reactions can utilize a broader range of starting materials. For instance, a four-component reaction has been developed using an aldehyde, thiourea, dimethyl sulfate (B86663), and acetylacetone (B45752) to construct a 2-methylthio dihydropyrimidine (B8664642) system, which can then be reacted with various nucleophiles. nih.gov This highlights the modular nature of pyrimidine synthesis where amino- and keto- functionalities, similar to those in this compound, are key for building the heterocyclic core.

Formation of Morpholine (B109124) and Benzothiazine Scaffolds

Morpholine Derivatives: The synthesis of morpholine derivatives can be initiated from this compound's halogenated precursor. The reaction of 2-bromo-4'-methoxyacetophenone with an aminoalcohol is a key step in a divergent synthetic method to produce 2-aryl-2-morpholinols with high yields (80.7%–97.5%). sioc-journal.cn This reaction involves the initial amination of the bromoketone by the aminoalcohol, followed by an intramolecular cyclization to form the morpholine ring.

Benzothiazine Scaffolds: The synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenols with α-halocarbonyl compounds. nih.govmdpi.com The structural elements of this compound are relevant here as the ketone moiety can react with the aminothiophenol. Specifically, the reaction between a 2-aminothiophenol (B119425) and an α-haloketone (like 2-bromo-4'-methoxyacetophenone) would lead to the formation of a substituted benzothiazine ring. chemicalbook.com These reactions proceed via condensation and cyclization to yield the stable benzothiazine core. nih.gov

Generation of Schiff Bases and Hydrazones

Schiff bases, characterized by the azomethine or imine group (-C=N-R), are typically formed through the condensation of a primary amine with an aldehyde or ketone. humanjournals.com In the context of this compound, its primary amino group can react with various aldehydes and ketones to yield the corresponding Schiff bases. This reaction is often catalyzed by an acid. niscpr.res.in

Hydrazones are a related class of compounds formed from the reaction of a carbonyl compound with a hydrazine (B178648) derivative. nih.gov They contain the –NHN=CH group and are noted for their ease of preparation and wide-ranging pharmacological potential. nih.gov The synthesis of hydrazones from acetophenone (B1666503) derivatives is well-documented. For instance, a new aroyl hydrazone, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, was successfully prepared via the condensation reaction of 2-hydroxy-4-methoxyacetophenone and 4-nitrobenzoyl hydrazine. nih.govresearchgate.net Similarly, other hydrazones have been prepared in good yields by condensing 2-hydroxy-4-methoxyacetophenone with various acid hydrazides, such as 4-methylbenzoyl hydrazine and acetyl hydrazine. researchgate.net These established methods demonstrate a viable pathway for the synthesis of hydrazone derivatives starting from this compound.

Ring-Closure Reactions to Azetidinones and Thiazolidinones

The Schiff bases derived from this compound are crucial intermediates for the synthesis of important four- and five-membered heterocyclic rings, namely azetidinones and thiazolidinones.

Azetidinones , also known as β-lactams, are four-membered heterocyclic amide rings. Their synthesis from Schiff bases is a well-established chemical transformation, often referred to as the Staudinger cycloaddition. The general method involves the reaction of a Schiff base with an acyl chloride. mdpi.com Specifically, the cycloaddition of chloroacetyl chloride with an imine (Schiff base) in the presence of a base like triethylamine (B128534) yields the corresponding 2-azetidinone. humanjournals.comderpharmachemica.com This reaction proceeds through the in-situ generation of a ketene (B1206846) from the acyl chloride, which then undergoes a [2+2] cycloaddition with the imine bond. mdpi.com This versatile method allows for the synthesis of a wide array of substituted azetidinones. orgchemres.org

Thiazolidinones are five-membered rings containing both sulfur and nitrogen. These heterocycles can be synthesized by the cyclocondensation of Schiff bases with a sulfur-containing nucleophile. scholarsresearchlibrary.com A common and effective method involves reacting a Schiff base with thioglycolic acid. scholarsresearchlibrary.comimpactfactor.org The reaction typically involves the attack of the sulfur nucleophile on the imine carbon, followed by an intramolecular cyclization that eliminates a water molecule to form the 4-thiazolidinone (B1220212) ring. scholarsresearchlibrary.com

Synthesis of Pyridine (B92270) Analogues

Pyridine and its derivatives are a significant class of nitrogen-containing heterocycles. Derivatives of 4'-methoxyacetophenone can serve as key building blocks in multicomponent reactions to construct the pyridine ring.

A one-pot, four-component reaction has been developed for the synthesis of highly substituted pyridine derivatives. acs.org This method involves the reaction of an acetophenone derivative (such as 4-methoxyacetophenone), an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate (B1210297). acs.orgekb.eg This approach is highly efficient for creating complex pyridine structures in a single step. Another strategy involves a modified Kröhnke procedure, where polysubstituted annulated pyridines are synthesized from N-phenacylpyridinium bromide, aromatic aldehydes, and acetophenones. rsc.org These multicomponent strategies offer a versatile and efficient route to a wide range of pyridine analogues based on the this compound scaffold.

Advanced Synthetic Techniques and Biocatalysis

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce environmental impact, and achieve high levels of stereoselectivity.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages such as dramatically reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. niscpr.res.incore.ac.uk

This technology has been successfully applied to several of the synthetic steps involving acetophenone derivatives:

Schiff Bases and Azetidinones: The synthesis of Schiff bases from amines and aldehydes, which can take several hours by conventional reflux, can be completed in just 2-3 minutes under microwave irradiation. niscpr.res.in Subsequently, the conversion of these Schiff bases to azetidinones using chloroacetyl chloride, a reaction that traditionally requires 15-16 hours, can be accomplished in 3-4 minutes using microwave heating. niscpr.res.inderpharmachemica.com

Pyridine Analogues: Microwave irradiation is also highly effective for the synthesis of pyridine derivatives. A one-pot, four-component reaction of an acetophenone derivative, an aldehyde, ethyl cyanoacetate, and ammonium acetate provides excellent yields (82%–94%) in very short reaction times (2–7 minutes). acs.org This represents a significant improvement over conventional heating methods, which require 6-9 hours and result in lower yields (71%–88%). acs.org

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 6–9 hours | 71%–88% |

| Microwave Irradiation | 2–7 minutes | 82%–94% |

Biocatalytic Approaches for Enantioselective Transformations (e.g., related acetophenone reductions)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity, often under mild conditions. A key application in the context of acetophenones is the enantioselective reduction of the ketone group to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry.

The biocatalytic reduction of 4'-methoxyacetophenone to the chiral alcohol (S)-1-(4-methoxyphenyl)ethanol has been extensively studied. nih.govvulcanchem.com Researchers have successfully used immobilized cells of the yeast Rhodotorula sp. AS2.2241 as the biocatalyst. nih.govvulcanchem.com The process was optimized by examining several variables, including the use of ionic liquids as co-solvents to improve reaction efficiency by increasing cell membrane permeability. nih.gov

Under optimized conditions, this biocatalytic system demonstrates remarkable efficiency, achieving a high product yield and exceptional enantiomeric purity. nih.gov

| Parameter | Optimal Value |

|---|---|

| Ionic Liquid Co-solvent | 5.0% (v/v) C(2)OHMIM.NO(3) |

| Buffer pH | 8.5 |

| Reaction Temperature | 25 °C |

| Substrate Concentration | 12 mM |

| Resulting Yield | 98.3% |

| Resulting Enantiomeric Excess (e.e.) | >99% |

Furthermore, other enzyme systems, such as (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, also catalyze the NADH-dependent enantioselective reduction of acetophenone to (S)-1-phenylethanol. nih.gov These biocatalytic methods provide a green and highly effective route for producing enantiomerically pure compounds from acetophenone precursors.

Chemical Reactivity and Mechanistic Investigations

Principles of Nucleophilic Substitution Reactions

2-Amino-4'-methoxyacetophenone possesses a reactive α-amino ketone functional group, making it susceptible to nucleophilic substitution reactions. The presence of the amino group at the α-carbon and the methoxy (B1213986) group on the phenyl ring influences the compound's reactivity. The electron-donating nature of the methoxy group can activate the aromatic ring and stabilize intermediates in nucleophilic acyl substitution reactions. The amino group itself can also participate in nucleophilic substitution reactions. evitachem.com

Reactivity with Nitrogen-Based Nucleophiles

This compound can react with various nitrogen-based nucleophiles. For instance, its precursor, 2-bromo-4'-methoxyacetophenone (B141222), reacts with ammonia (B1221849) in ethanol (B145695) at 70°C to produce this compound. Another example involves the reaction with hexamethylenetetramine in chloroform, which also yields this compound hydrochloride. lookchem.com Furthermore, reactions with amines can lead to the formation of imines or other derivatives, expanding its utility in organic synthesis. evitachem.comvulcanchem.com The amino group can also be acylated by carboxylic acids. researchgate.net

A study on the synthesis of 2-aminopyrimidine (B69317) derivatives involved the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without a solvent. nih.gov This highlights the general reactivity of amino groups in nucleophilic substitution reactions to form C-N bonds.

Table 1: Reactions of this compound Precursors with Nitrogen Nucleophiles

| Reactant | Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Bromo-4'-methoxyacetophenone | Ammonia | Ethanol, 70°C, 6 h | This compound | 82 | |

| 2-Bromo-4'-methoxyacetophenone | Hexamethylenetetramine | Chloroform, r.t., 1 h | This compound hydrochloride | - | lookchem.com |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine, heat | 2-aminopyrimidine derivatives | Good to Excellent | nih.gov |

| Hypothetical yield based on analogous reactions. |

Reactivity with Sulfur-Based Nucleophiles

The α-carbon of the acetophenone (B1666503) moiety is electrophilic and readily reacts with sulfur-based nucleophiles. Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.orgmsu.edu A key reaction is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones, such as 2-bromo-4'-methoxyacetophenone, react with thiourea (B124793). jpionline.orgorganic-chemistry.org This reaction typically proceeds by heating the reactants, often with iodine, to form 2-aminothiazole (B372263) derivatives. jpionline.orgnanomedicine-rj.com For instance, the reaction of 2-bromo-4'-methoxyacetophenone with thiosemicarbazides in refluxing acetonitrile (B52724) yields substituted thiazoles.

The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to useful electrophilic substitutions of sulfur that are not typically observed for oxygen. libretexts.orgmsu.edu Thiolate conjugate bases are excellent nucleophiles in SN2 reactions. libretexts.orgmsu.edu Recent research has also demonstrated the desulfurization of thiols for nucleophilic substitution, a process that can be extended to a wide range of nucleophiles. cas.cn

Table 2: Reactions with Sulfur-Based Nucleophiles

| Reactant | Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| p-methoxy acetophenone | Thiourea and Iodine | Heated on steam bath | 2-amino, 4-(p-methoxyphenyl) thiazole | - | jpionline.org |

| 2-Bromo-4'-methoxyacetophenone | Thiosemicarbazones | Acetonitrile, reflux (3 h) | 4-(4-Methoxyphenyl)thiazole derivatives | 95 |

Reactivity with Oxygen-Based Nucleophiles

The carbonyl group in this compound can react with oxygen-based nucleophiles. For example, chromones, which contain a pyran-4-one ring, are known to undergo nucleophilic cleavage at the C-2 position by oxygen nucleophiles. core.ac.uk While specific examples for this compound are less detailed in the provided context, the general principles of nucleophilic attack on a carbonyl carbon apply. The Mitsunobu reaction is a notable example of converting an alcohol to another functional group, such as an ester, using oxygen pronucleophiles like carboxylic acids. nih.gov In some instances, the hydroxyl group can act as a nucleophile, though its reactivity can be lower than that of an amino group in the same molecule. cas.cn

Mechanistic Pathways of Heterocyclic Ring Formation

The structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds.

Reaction Mechanisms for Thiazole Formation

The Hantzsch thiazole synthesis is a classical method for preparing thiazoles. jpionline.orgorganic-chemistry.org The reaction mechanism involves the reaction of an α-haloketone with a thioamide, most commonly thiourea. jpionline.org

The synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole can be achieved by triturating iodine and thiourea, dissolving them in acetophenone, and heating the mixture. nanomedicine-rj.com The proposed mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the thiazole ring.

Another approach involves the reaction of 2-bromoacetophenones with thiourea or selenourea (B1239437) in a solvent-free synthesis to produce 2-aminothiazoles. organic-chemistry.org The reaction of acetophenone with thiourea in the presence of iodine is also a known method. nih.gov

Mechanisms for Pyrimidine (B1678525) Synthesis

Pyrimidine derivatives can be synthesized from chalcones, which are precursors often derived from acetophenones. researchgate.net The general method involves the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde (B42025) to form a chalcone (B49325). researchgate.netjocpr.com This chalcone is then cyclized with guanidine (B92328) hydrochloride in the presence of an oxidizing agent to yield the pyrimidine ring. researchgate.net

A different route to pyrimidines involves the reaction of a compound containing an activated methylene (B1212753) group with a reagent that provides the N-C-N fragment of the pyrimidine ring. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can be synthesized from propane (B168953) dinitrile through imidization, cyanamide (B42294) replacement, and aromatize cyclization. google.com The synthesis of 2-aminopyrimidine derivatives has also been achieved by fusing 2-amino-4,6-dichloropyrimidine with various amines. nih.gov

Intramolecular Cyclization Pathways (e.g., morpholinone formation)

α-Amino ketones, such as this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. colab.ws One significant intramolecular cyclization pathway for α-amino ketones and their derivatives is the formation of morpholinone rings. This transformation is a key step in building more complex molecular architectures.

The synthesis of morpholinones can be achieved from α-amino alcohols, which are themselves derived from α-amino ketones. For instance, a photoredox-mediated decarboxylative coupling of α-amino acids with carbonyl compounds yields 1,2-amino alcohols. These intermediates can then undergo a one-pot cyclization to form morpholinones. nih.gov While this specific example does not start directly with this compound, it illustrates a general and powerful strategy for converting the α-amino ketone structural motif into a morpholinone ring system. nih.gov

Another relevant synthetic route involves the reaction of 2-amino-2-(4-methoxyphenyl)ethanol (B2441978) with other reagents. reading.ac.uk This amino alcohol, a reduced form of this compound, serves as a direct precursor for building morpholinone-like structures. The cyclization process is influenced by factors such as the steric bulk of substituents on the amino ketone backbone. reading.ac.uk The synthesis of piperidinones and morpholinones from β-aminoketones through processes like intramolecular ring closure highlights the general reactivity of aminoketones in forming heterocyclic systems. researchgate.net

Ligand Chemistry and Metal Complexation Studies

The presence of both an amino group (-NH₂) and a carbonyl group (C=O) makes this compound and its derivatives versatile building blocks for designing ligands for metal coordination. Often, the reactivity of the amino and carbonyl groups is harnessed through condensation reactions to form Schiff base ligands, which exhibit enhanced chelating abilities. royalliteglobal.combohrium.com

Design Principles for Metal-Binding Ligands

The design of effective metal-binding ligands hinges on incorporating specific donor atoms in a spatial arrangement that facilitates stable chelate ring formation with a metal ion. For ligands derived from this compound, the primary donor sites are the nitrogen atom of the amino group (or the resulting imine in a Schiff base) and the oxygen atom of the carbonyl group. cibtech.org

Key design principles include:

Schiff Base Formation: Condensing the amino group of this compound with another carbonyl-containing molecule (like an aldehyde or ketone) creates a Schiff base. royalliteglobal.comajrconline.org This new imine nitrogen atom becomes a primary coordination site. This strategy is widely employed to create bidentate (two-donor) or tridentate (three-donor) ligands that can form stable five- or six-membered chelate rings with a metal ion. jocpr.comnih.gov

Incorporation of Additional Donor Groups: Ligands can be designed to include other functional groups capable of coordination, such as hydroxyl (-OH) or carboxyl (-COOH) groups. tandfonline.comresearchgate.net These groups can either be part of the initial acetophenone structure or introduced via the condensation partner. The presence of these additional sites can increase the denticity (number of donor atoms) of the ligand, leading to more stable metal complexes. researchgate.net

Steric and Electronic Tuning: The substituents on the aromatic ring, such as the methoxy group (-OCH₃), influence the electron density on the donor atoms and can sterically hinder or facilitate metal binding. The electron-donating nature of the methoxy group can enhance the basicity of the donor atoms, potentially leading to stronger metal-ligand bonds.

Formation and Characterization of Transition Metal Complexes

Complexes of various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), have been synthesized using ligands derived from aminoacetophenone precursors. royalliteglobal.comnih.govresearchgate.netscispace.com The general method of formation involves reacting a salt of the desired metal (e.g., chloride or sulfate (B86663) salts) with the pre-synthesized ligand in a suitable solvent, often ethanol. cibtech.orgresearchgate.netscispace.com

The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties:

Infrared (IR) Spectroscopy: This technique is crucial for identifying which donor atoms are involved in coordination. A shift in the stretching frequency of the C=O, C=N (imine), or N-H bands in the complex's spectrum compared to the free ligand indicates their participation in bonding to the metal ion. cibtech.orgajrconline.org For example, a shift in the ν(C=N) and ν(N-H) band frequencies confirms the involvement of the imine nitrogen and amino nitrogen in coordination. cibtech.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information about the geometry of the complex. The position and intensity of d-d transition bands can help distinguish between octahedral, tetrahedral, or square planar geometries. nih.gov For instance, the electronic spectra of certain Co(II), Ni(II), and Cu(II) complexes suggest an octahedral geometry. cibtech.orgnih.govscispace.com

Magnetic Susceptibility Measurements: This method determines the magnetic moment of the complex, which reveals the number of unpaired electrons and provides further evidence for the complex's geometry. scispace.com

Molar Conductance Measurements: These measurements indicate whether the complexes are electrolytes or non-electrolytes in solution, helping to determine if anions (like Cl⁻) are coordinated to the metal or exist as counter-ions. royalliteglobal.comscispace.com

Elemental Analysis (C.H.N): This analysis confirms the empirical formula of the synthesized complexes and establishes the ligand-to-metal ratio. royalliteglobal.com

A summary of characterization data for representative complexes derived from related aminoacetophenone ligands is presented below.

| Metal Ion | Proposed Geometry | Key Spectroscopic Evidence (IR Shifts) | Molar Conductivity | Reference |

| Co(II) | Octahedral | Shift in ν(C=N) and ν(N-H) | Non-electrolyte | cibtech.org |

| Ni(II) | Octahedral | Shift in ν(C=N) and ν(N-H) | Non-electrolyte | cibtech.org |

| Cu(II) | Octahedral | Shift in ν(C=N) and ν(N-H) | Non-electrolyte | cibtech.org |

| Fe(II) | Octahedral | Shift in ν(C=N) and ν(O-H) | Electrolyte | scispace.com |

Chelation Properties and Coordination Modes

Ligands derived from this compound primarily exhibit bidentate or tridentate chelation.

Bidentate Coordination: In the simplest cases, a Schiff base ligand derived from this compound coordinates to a metal ion through two donor atoms. Typically, these are the imine nitrogen and a deprotonated hydroxyl oxygen from the other half of the ligand, forming a stable chelate ring. researchgate.net In other instances, coordination occurs via the imine nitrogen and the thione/thiolato sulfur atom in thiosemicarbazone derivatives. researchgate.net

Tridentate Coordination: More complex ligands can act as tridentate chelators. For example, hydrazone ligands derived from 2-hydroxy-4-methoxyacetophenone have been shown to act as mono-negative ONO chelates, coordinating through the phenoxy oxygen, the azomethine nitrogen, and the carbonyl oxygen. researchgate.net This multi-point attachment generally leads to highly stable metal complexes.

The coordination of the amino group is a reliable feature in the chelation of related 2-amino-2-deoxy-aldohexoses. rsc.org The ability of the ligand to deprotonate upon complexation (e.g., from a phenolic -OH group or through enolization of the keto-imine moiety) is a critical aspect of its chelating properties, leading to the formation of neutral, stable complexes. nih.govtandfonline.comresearchgate.net The geometry of the resulting complex, whether octahedral, square planar, or tetrahedral, is dictated by the coordination number of the metal, the nature of the ligand, and the reaction conditions. royalliteglobal.comnih.gov

Advanced Spectroscopic and Computational Characterization

Comprehensive Structural Elucidation Techniques

A combination of spectroscopic methods has been employed to meticulously characterize the molecular structure of 2-Amino-4'-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. For the related compound 4'-Methoxyacetophenone (B371526), the aromatic protons appear as doublets at approximately 7.91 ppm and 6.91 ppm, while the methoxy (B1213986) and acetyl protons resonate as singlets around 3.84 ppm and 2.53 ppm, respectively. rsc.org For this compound hydrochloride, a certificate of analysis confirms the ¹H-NMR spectrum is consistent with its structure. thermofisher.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying the chemical environments of the carbon atoms. In 4'-Methoxyacetophenone, the carbonyl carbon is observed around 196.8 ppm. rsc.org The methoxy carbon gives a signal at approximately 55.4 ppm, and the aromatic carbons resonate in the region of 113.7 ppm to 163.5 ppm. rsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, confirming the structural assignments made from 1D NMR. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 4'-Methoxyacetophenone Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Protons (-COCH₃) | ~2.53 | ~26.3 |

| Methoxy Protons (-OCH₃) | ~3.84 | ~55.4 |

| Aromatic Protons (ortho to C=O) | ~7.91 (d) | ~130.3, ~130.6 |

| Aromatic Protons (ortho to -OCH₃) | ~6.91 (d) | ~113.7 |

| Carbonyl Carbon (C=O) | - | ~196.8 |

| Aromatic Carbon (ipso to -OCH₃) | - | ~163.5 |

Note: Data is based on the related compound 4'-Methoxyacetophenone and may vary slightly for this compound. rsc.org

Vibrational Spectroscopy (Infrared (IR), Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insights into its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of the related compound 2'-Methoxyacetophenone shows characteristic absorption bands. spcmc.ac.in A strong band around 1675 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration. spcmc.ac.in Aromatic C-H stretching vibrations are observed near 3075 cm⁻¹, while aliphatic C-H stretching from the methoxy and acetyl groups appear around 2945 cm⁻¹ and 2840 cm⁻¹. spcmc.ac.in The C-O-C stretching of the methoxy group is typically found around 1246 cm⁻¹. spcmc.ac.in For this compound hydrochloride, the infrared spectrum conforms to its known structure. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For related acetophenones, Raman spectra can help identify the fundamental vibrational modes. nih.gov

Table 2: Key IR Absorption Bands for the Methoxyacetophenone Structure

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3075 |

| Aliphatic C-H Stretch | ~2945, ~2840 |

| Carbonyl (C=O) Stretch | ~1675 |

| Aromatic C=C Stretch | ~1600, ~1490 |

| C-O-C Stretch (Ether) | ~1246 |

Note: Data is based on the related compound 2'-Methoxyacetophenone. spcmc.ac.in

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of the related 2'-Methoxyacetophenone shows two main absorption maxima at approximately 250 nm and 310 nm, with a tail extending to about 360 nm. csic.es These absorptions are characteristic of the π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The solvent can influence the position of these maxima; for instance, in aqueous solution, the band between 400 and 450 nm is more intense and red-shifted by about 10 nm compared to acetonitrile (B52724) and ethanol (B145695). csic.es

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique for studying species with unpaired electrons, such as free radicals. nih.govnih.gov While this compound itself is not a radical, EPR spectroscopy could be employed to investigate radical species that may be formed from it under specific conditions, such as through gamma-irradiation or chemical oxidation. For example, studies on other organic molecules have shown that gamma-irradiation can generate stable radical species whose structures and hyperfine coupling constants can be characterized by EPR in conjunction with computational methods like Density Functional Theory (DFT). This technique is instrumental in understanding reaction mechanisms that proceed through radical intermediates. researchgate.net

Quantum Chemical and Theoretical Computational Studies

Theoretical calculations are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules. nih.gov For a related compound, 2-hydroxy-4-methoxyacetophenone, DFT calculations using the B3LYP functional with basis sets like 6-311++G(**) and cc-pVTZ have been used to optimize the molecular geometry and predict vibrational frequencies, which show good agreement with experimental IR and Raman spectra. nih.gov

These computational studies can also be used to calculate NMR chemical shifts, analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and map the electrostatic potential. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand donor-acceptor interactions within the molecule. ijrat.org

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular conformations. ijrat.orgnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. ijrat.org The optimized geometry is crucial for further computational analyses, including vibrational frequencies, NMR chemical shifts, and electronic properties. ijrat.orgnih.gov For instance, in related acetophenone (B1666503) derivatives, DFT has been used to confirm the stability of optimized geometries through wavenumber calculations, ensuring all values are positive. conicet.gov.ar The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is common for achieving a balance between accuracy and computational cost. ijrat.orgnih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For compounds related to this compound, potential energy surface (PES) scans are performed to identify stable conformers. ijrat.orgwiley.com This involves systematically rotating specific dihedral angles and calculating the energy at each step to map the potential energy landscape. wiley.comresearchgate.netlongdom.org The resulting PES map reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. researchgate.netlongdom.orglibretexts.org For example, a PES scan of a related molecule, 4-methoxyacetophenone thiosemicarbazone, revealed five possible conformers by varying the dihedral angles around specific bonds. wiley.com The conformation with the lowest energy is then typically used for subsequent detailed computational studies. ijrat.org This analysis provides insight into the molecule's flexibility and the rotational barriers between different conformations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net For derivatives of this compound, FMO analysis helps to understand the charge transfer that can occur within the molecule. ijrat.orgnih.gov The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). wuxiapptec.com This information is valuable for predicting how the molecule will interact with other species and its potential applications in areas like nonlinear optics. nih.govrsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

Prediction of Spectroscopic Parameters via Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. ijrat.orgnih.govwiley.com In conjunction with DFT methods like B3LYP, the GIAO method can accurately predict the 1H and 13C NMR spectra of molecules such as this compound and its derivatives. ijrat.orgwiley.comresearchgate.net These theoretical calculations are often performed in different solvents to mimic experimental conditions and the results are compared with experimental data for validation. ijrat.orgwiley.com The GIAO method provides valuable information for assigning the signals in experimental NMR spectra to specific atoms within the molecule, aiding in structural elucidation. wiley.comresearchgate.net

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Related Compound (4-Methoxyacetophenone)

| Carbon Atom | Experimental Shift (ppm) ijrat.org | Calculated Shift (ppm) ijrat.org |

|---|---|---|

| C3 | 160 | - |

| C11 | 196 | - |

Note: Specific calculated values for these atoms were not provided in the source.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are used to predict the NLO properties of molecules like this compound. nih.govrsc.org Key NLO properties calculated include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. nih.govresearchgate.net For related compounds, studies have shown that the presence of electron-donating (like amino and methoxy groups) and electron-withdrawing groups can enhance NLO properties. rsc.org The third-order NLO susceptibility (χ⁽³⁾) is another important parameter that can be determined experimentally using techniques like the Z-scan method and supported by theoretical calculations. researchgate.netresearchgate.netaps.org

Table 3: Key Non-Linear Optical (NLO) Properties

| Property | Symbol | Description |

|---|---|---|

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

| Third-Order NLO Susceptibility | χ⁽³⁾ | Describes the third-order NLO response of a material. |

| Non-linear Refractive Index | η₂ | The change in the refractive index of a material with the intensity of light. |

| Non-linear Absorption Coefficient | β | The change in the absorption coefficient of a material with the intensity of light. |

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.org For compounds related to this compound, molecular docking studies can be employed to investigate their potential biological activity by simulating their interaction with the active sites of specific protein targets. jpionline.org For example, derivatives of 2-amino-4-substituted phenyl thiazoles, which can be synthesized from p-methoxy acetophenone, have been docked to the RAS p21 receptor to evaluate their potential anti-cancer activity. jpionline.org These studies help in understanding the binding affinity and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights for the rational design of new therapeutic agents. jpionline.org

Exploration of Biological Activities and Biochemical Mechanisms

Enzyme Inhibition Research

The study of enzyme inhibitors is crucial in drug discovery, as they can modulate the activity of enzymes involved in various disease processes. nih.gov The following sections delve into the research on 2-Amino-4'-methoxyacetophenone and its derivatives as enzyme inhibitors.

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is linked to diseases like cancer and diabetes. A structural analog of this compound, 2-Bromo-4'-methoxyacetophenone (B141222), has been identified as a potent inhibitor of PTPs, specifically targeting SHP-1 and PTP1B. The inhibition mechanism involves the alkylation of a conserved catalytic cysteine residue within the active site of these enzymes, thereby disrupting their normal function.

SHP-1 is a protein tyrosine phosphatase that negatively regulates signaling through the B cell antigen receptor (BCR). nih.govbiorxiv.org It contains two SH2 domains and a catalytic phosphatase domain. biorxiv.org In its inactive state, the N-terminal SH2 domain binds to the catalytic domain, blocking substrate access. biorxiv.org Activation of SHP-1 requires its association with tyrosine-phosphorylated proteins, which induces a conformational change. nih.govbiorxiv.org The inhibition of SHP-1 is a potential therapeutic strategy for modulating immune responses and may have applications in cancer therapy. frontiersin.org

PTP1B is recognized as a significant negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net Research on uncharged bromophenol derivatives has led to the development of potent PTP1B inhibitors, with some compounds showing high selectivity over other PTPs. lookchem.com For instance, a potent derivative, compound 22 (LXQ46), inhibited PTP1B with an IC50 value of 0.190 μM. lookchem.com Furthermore, studies on fluorinated benzenesulfonic ester derivatives have identified compounds with strong inhibitory effects against PTP1B, with some showing IC50 values comparable to reference standards. mdpi.com

Covalent inhibitors are small molecules that form a chemical bond with their target enzyme, leading to temporary or permanent inactivation. nih.gov This process typically involves an initial reversible binding step, followed by the formation of a covalent bond between the inhibitor and a reactive amino acid residue on the enzyme. nih.gov An α-haloacetophenone derivative, 2-Bromo-4'-methoxyacetophenone, acts as a covalent inhibitor of PTPs by alkylating the catalytic cysteine in the active site. This covalent modification is central to its inhibitory activity.

The effectiveness of covalent inhibitors is often assessed through time-dependent inhibition studies. drughunter.com Time-dependent inhibition (TDI) is a critical factor in evaluating the potential for drug-drug interactions, particularly concerning cytochrome P450 (P450) enzymes. nih.govnih.gov The kinetic parameters k-inact (the maximal rate of inactivation) and K-I (the concentration of inhibitor that gives half-maximal inactivation) are used to characterize irreversible covalent inhibitors. drughunter.com The analysis of TDI data helps in reliably determining these inactivation kinetic parameters. nih.gov A shift in the IC50 value after preincubation with an inhibitor can indicate mechanism-based inhibition. nih.gov

Enzyme inhibition can be classified into several types based on the mechanism of interaction between the inhibitor, the enzyme, and the substrate. bu.edu.egwikipedia.org

Competitive inhibition: The inhibitor competes with the substrate for the enzyme's active site. This type of inhibition can often be overcome by increasing the substrate concentration. nih.govbu.edu.eg

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. bu.edu.egwikipedia.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is considered rare. wikipedia.org

Mixed inhibition: The inhibitor can bind to both the enzyme and the enzyme-substrate complex, typically at an allosteric site. bu.edu.eg

The type of inhibition exhibited by a compound has significant physiological implications. nih.gov For example, a competitive inhibitor's potency may decrease as substrate concentration increases, which is not the case for a noncompetitive inhibitor. nih.gov Studies on various compounds have revealed different inhibition patterns; for instance, vortioxetine (B1682262) has been shown to be a competitive inhibitor of CYP2C19 and CYP2D6, a noncompetitive inhibitor of CYP3A4 and CYP2C8, and a mixed inhibitor for CYP2B6 and CYP2C9 in human liver microsomes. researchgate.net

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases are enzymes that produce reactive oxygen species (ROS) and are implicated in various cardiovascular and neurodegenerative diseases. mdpi.comahajournals.org Apocynin (4-hydroxy-3-methoxyacetophenone), a compound structurally related to this compound, is a well-known inhibitor of NADPH oxidase. mdpi.comresearchgate.netmdpi.com

Apocynin functions by preventing the assembly of the functional NADPH oxidase complex. researchgate.netmdpi.com It is considered a prodrug that needs to be oxidized to its active dimeric form, diapocynin. ahajournals.orgmdpi.com This active form is thought to react with thiol groups, which interferes with the translocation of cytosolic subunits (like p47phox and p67phox) to the cell membrane, a critical step for enzyme activation. ahajournals.orgmdpi.com Due to its ability to reduce ROS production, apocynin has been investigated in experimental models of various diseases, including diabetes-related complications and depression. mdpi.com

Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | Inhibition Mechanism/Effect | Reference |

|---|---|---|---|

| 2-Bromo-4'-methoxyacetophenone | PTP1B, SHP-1 | Covalent alkylation of catalytic cysteine | |

| Apocynin (4-hydroxy-3-methoxyacetophenone) | NADPH Oxidase | Blocks assembly of the functional enzyme complex by preventing translocation of cytosolic subunits. | ahajournals.orgresearchgate.netmdpi.com |

| Fluorinated benzenesulfonic ester derivative (2a) | PTP1B | IC50 = 6.3 ± 0.029 µM | mdpi.com |

| Fluorinated benzenesulfonic ester derivative (2v) | PTP1B | IC50 = 7.6 ± 0.070 µM | mdpi.com |

| Bromophenol derivative (LXQ46) | PTP1B | IC50 = 0.190 µM | lookchem.com |

Anticancer and Antiproliferative Activity Studies

Research has indicated that this compound and its derivatives possess potential as anticancer and antiproliferative agents. cymitquimica.comchemicalbook.com The compound has been described as a cytotoxic agent evaluated for its anticancer activity against human cancer cell lines, showing high potency with an IC50 value of 0.25 μM. cymitquimica.com It is also used as a reagent in the synthesis of benzothiazine derivatives that exhibit antiproliferative activity. chemicalbook.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. nih.gov Derivatives of this compound have been investigated for their ability to trigger this process. For instance, purine (B94841) nucleoside analogs, which can be synthesized using related structures, have shown broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.commedchemexpress.com

Studies on related compounds have shed light on the specific mechanisms. For example, 2'-Hydroxy-5'-methoxyacetophenone has demonstrated anticancer activity by inhibiting molecules like carbonic anhydrase and nitric oxide synthase in cancer cells. biosynth.com It has also been shown to bind to DNA and prevent the transcription of genes involved in cell proliferation. biosynth.com Similarly, derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have shown cytotoxicity against human glioblastoma and breast cancer cell lines. nih.gov Chalcones, which can be prepared from 2'-Methoxyacetophenone, are known to induce apoptosis and have been studied for their effects on cancer cells, with some showing the ability to increase reactive oxygen species (ROS) levels, leading to cell death. nih.govpharmaffiliates.com

Anticancer Activity of this compound and Related Compounds

| Compound/Derivative | Activity | Mechanism | Cell Line(s) | Reference |

|---|---|---|---|---|

| This compound | Cytotoxic (IC50 = 0.25 μM) | Anticancer activity | Human cancer cell lines | cymitquimica.com |

| Benzothiazine derivatives | Antiproliferative | Synthesized from 1-(2-Amino-4-methoxyphenyl)ethanone | Not specified | chemicalbook.com |

| 2'-Hydroxy-5'-methoxyacetophenone | Anticancer | Inhibits carbonic anhydrase and nitric oxide synthase; binds to DNA | MCF-7 | biosynth.com |

| Chalcone (B49325) derivatives | Cytotoxic, Apoptosis induction | Increase in ROS levels | MCF-7, A549, PC3, HT-29, WRL68 | nih.gov |

Disruption of Cellular Signaling Pathways

Research has shown that derivatives of this compound, such as 2-Bromo-4'-methoxyacetophenone, can act as potent inhibitors of protein tyrosine phosphatases (PTPs). These compounds covalently modify the catalytic cysteine in the active site of PTPs, leading to the inhibition of their enzymatic activity. This inhibition prevents the dephosphorylation of tyrosine residues on proteins, thereby disrupting cellular signaling pathways that are crucial for various physiological processes.

Chalcone and chromone (B188151) derivatives, which can be synthesized from precursors like 2'-hydroxyacetophenones, have been found to interfere with the tubulin-microtubule equilibrium. This interference is critical for cellular mitosis. researchgate.net Some of these derivatives destabilize tubulin assembly, while at least one has been shown to stabilize microtubules, similar to the action of some anticancer drugs. researchgate.net Molecular docking studies have helped in understanding the interactions of these compounds with β-tubulin. researchgate.net Additionally, chromone-based derivatives have been designed to target MAP kinases like p38α and MEK1, which are key components of cellular signal transduction pathways. researchgate.net

Efficacy Against Cancer Cell Lines (e.g., Jurkat, MCF-7)

Chalcone derivatives synthesized from 2-hydroxy-4-methoxyacetophenone (HMA) have demonstrated significant anticancer activity. sciforum.net Specifically, certain HMA-substituted chalcones have shown potent inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer), HT29 (colorectal cancer), and A549 (lung cancer), with IC50 values in the low micromolar range. sciforum.net Importantly, these compounds exhibited minimal toxicity toward non-cancerous human dermal fibroblast cells. sciforum.net

The antiproliferative potential of naphthalene-chalcone derivatives has also been evaluated against the MCF-7 breast cancer cell line. ajgreenchem.com Among the synthesized compounds, a derivative with a 2-methoxy phenyl moiety was identified as the most potent, with a significant IC50 value. ajgreenchem.com Studies on other chalcone derivatives have also reported strong anticancer effects on various cancer cell lines. ajgreenchem.com

Selenium nanoparticles (SeNPs) synthesized using green chemistry methods have also been investigated for their anticancer properties on MCF-7 and HT-29 cell lines. nih.gov These biosynthesized nanoparticles were found to reduce the survival of both cell lines and induce apoptosis. nih.gov Furthermore, they caused cell cycle arrest in the sub-G1 phase and modulated the expression of apoptosis-related genes. nih.gov Similarly, zinc oxide nanoparticles (ZnO NPs) have demonstrated dose-dependent cytotoxicity against MCF-7 cells, inducing apoptosis and cell cycle arrest. mdpi.com

Antimicrobial and Antifungal Investigations

Thiazole (B1198619) derivatives, which can be synthesized from this compound, are known for their broad spectrum of pharmacological activities, including antimicrobial and antifungal properties. fabad.org.trsapub.org

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

A Schiff base derived from 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, when coated on magnetic Fe3O4 nanoparticles, has shown strong antibacterial activity against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nanomedicine-rj.com The mechanism of action is thought to involve the disruption of the bacterial membrane by the nanoparticles. nanomedicine-rj.com

The antibacterial activity of various phytochemicals has also been tested against E. coli and S. aureus. mdpi.com Compounds like 7-hydroxycoumarin (7-HC) and indole-3-carbinol (B1674136) (I3C) were found to be most effective, with minimum inhibitory concentrations (MIC) in the range of 200 to 800 µg/mL. mdpi.com The presence of an outer membrane in Gram-negative bacteria like E. coli can make them less susceptible to certain antimicrobial agents compared to Gram-positive bacteria. mdpi.com

Antifungal Efficacy (e.g., against Drechslera-tetramera, Fusarium-oxysporum)

Metal complexes of 2-amino-4-(p-methoxy phenyl) oxazole (B20620), a related compound, have been screened for their antifungal activity against fungi such as Drechslera-tetramera and Fusarium-oxysporum. cibtech.org The study found that the metal complexes were less toxic than the parent ligand, and their antifungal activity decreased with a decrease in concentration. cibtech.org Some studies also suggest that 4'-Methoxyacetophenone (B371526) may have antifungal activity against strains like Aspergillus niger and Candida albicans. smolecule.com

Antidiabetic Potential of Derived Thiazole Compounds

Thiazole derivatives have been extensively studied for their potential as antidiabetic agents. nih.govresearchgate.net These compounds can act as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov For instance, some hydrazine (B178648) clubbed thiazoles have shown potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug acarbose. nih.gov The versatility of the thiazole scaffold allows for the development of derivatives with improved selectivity and efficacy, making them promising candidates for new antidiabetic drugs. nih.govresearchgate.net

Anti-inflammatory and Other Pharmacological Potentials

4'-Methoxyacetophenone and its derivatives have shown potential anti-inflammatory properties. smolecule.com Apocynin (4-hydroxy-3-methoxyacetophenone), a related naturally occurring compound, has been shown to have anti-inflammatory effects in various cell types, including human airway cells. nih.gov It can inhibit the production of multiple inflammatory mediators. nih.gov The anti-inflammatory activity of methoxyphenols may be due to their ability to inhibit the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism of action. nih.gov

Furthermore, many biologically important complexes derived from related oxazoles have been reported to possess not only antimicrobial and antifungal activities but also anti-inflammatory, anticonvulsant, and antitumor potentials. cibtech.org The diverse pharmacological activities of thiazole derivatives also include antiviral, antituberculosis, and antioxidant effects. nih.gov

Research into Modulating Inflammatory Pathways

The modulation of inflammatory pathways is a critical area of research for treating a multitude of diseases. Derivatives of this compound have shown promise in this domain.

A structurally related compound, Paeonol (2'-hydroxy-4'-methoxyacetophenone), has demonstrated notable anti-inflammatory properties. nih.gov Studies have shown that Paeonol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Simultaneously, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This dual action suggests a mechanism that not only suppresses inflammatory signals but also promotes a resolving, anti-inflammatory state. In a mouse model of ulcerative colitis, Paeonol was found to alleviate the condition by modulating pro- and anti-inflammatory cytokine levels. nih.gov Specifically, it reduced elevated serum levels of IL-6, TNF-α, and IL-1β while increasing the level of the anti-inflammatory cytokine IL-4. nih.gov

Furthermore, the anti-inflammatory effects of Paeonol have been linked to its ability to modulate gut microbiota and metabolites, which play a crucial role in intestinal inflammation and the integrity of the epithelial barrier. nih.gov The compound has also been observed to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quinazoline (B50416) derivatives, which can be synthesized from 2-aminobenzophenones (a class of compounds to which this compound belongs), have also been extensively studied for their anti-inflammatory activities. ijmpr.in These derivatives have shown potential in various inflammatory models, often compared to standard anti-inflammatory drugs like indomethacin. ijmpr.in The mechanism of action for some of these derivatives involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Table 1: Research Findings on Inflammatory Pathway Modulation

| Compound/Derivative | Model/System | Key Findings |

| Paeonol (2'-hydroxy-4'-methoxyacetophenone) | Rat paw edema | Inhibited pro-inflammatory TNF-α and IL-1β; enhanced anti-inflammatory IL-10. nih.gov |

| Paeonol | Mouse model of ulcerative colitis | Reduced serum levels of IL-6, TNF-α, and IL-1β; increased IL-4 levels. nih.gov |

| Quinazoline Derivatives | Various inflammatory models | Demonstrated significant anti-inflammatory and analgesic activities. ijmpr.in |

| Chloroethanone Derivatives | Cellular models | Reduced production of pro-inflammatory cytokines (TNF-alpha, IL-6) via inhibition of NF-kB signaling. |

Investigation of Anticonvulsant and Antitumor Properties of Derived Scaffolds

The versatility of the this compound scaffold extends to the fields of neurology and oncology, where its derivatives have been investigated for their potential as anticonvulsant and antitumor agents.

Anticonvulsant Properties:

The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. researchgate.net Derivatives of 1,2,4-triazole, which can be synthesized from various starting materials including those related to the acetophenone (B1666503) structure, have shown pharmacological properties such as anticonvulsant effects. nih.gov Research into new GABA agonist derivatives has also yielded compounds with significant anticonvulsant activity in animal models, such as the pentylenetetrazole (PTZ) model. brieflands.com Some of these synthesized molecules have been shown to improve seizure symptoms and reduce mortality rates. brieflands.com

Imidazole (B134444) derivatives have also been a focus of anticonvulsant research. researchgate.net For instance, new imidazolidindione and imidazole derivatives have been designed and synthesized, showing excellent activity against PTZ-induced seizures. researchgate.net

Antitumor Properties:

In the realm of cancer research, various scaffolds derived from or related to this compound have demonstrated significant antitumor activity. Quinazoline derivatives, for example, are recognized for their broad-spectrum biological activities, including anticancer effects. ijmpr.innih.gov

Chloroethanone derivatives are utilized in the synthesis of heterocyclic compounds like thiazoles and imidazoles, which have shown antitumor properties. For example, certain thiazole derivatives are active against various cancer cell lines. The mechanism for some of these compounds involves inducing apoptosis and inhibiting cell migration in cancer cells.

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. nih.gov For instance, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as a particularly active compound against the glioblastoma U-87 cell line. nih.gov Chalcones and chromones, which can be synthesized from 2´-hydroxyacetophenones, have also been evaluated as antiproliferative agents that can interfere with tubulin-microtubule equilibrium, a critical process in cell division. gu.se

Table 2: Research Findings on Anticonvulsant and Antitumor Properties

| Derived Scaffold | Biological Activity | Key Findings |

| 1,2,4-Triazole Derivatives | Anticonvulsant | Exhibit a range of pharmacological properties including anticonvulsant effects. nih.gov |

| GABA Agonist Derivatives | Anticonvulsant | Significantly improved seizure symptoms and reduced mortality in PTZ animal models. brieflands.com |

| Imidazole Derivatives | Anticonvulsant | Showed excellent activity against pentylenetetrazole (PTZ)-induced seizures. researchgate.net |

| Quinazoline Derivatives | Antitumor | Possess a broad spectrum of biological activities, including anticancer properties. ijmpr.innih.gov |

| Thiazole Derivatives | Antitumor | Active against various cancer cell lines. |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antitumor | Showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. nih.gov |

| Chalcone and Chromone Derivatives | Antitumor | Act as antiproliferative agents by interfering with the tubulin-microtubule equilibrium. gu.se |

Applications As a Building Block in Advanced Materials and Medicinal Chemistry

Role in Pharmaceutical Intermediate Synthesis

2-Amino-4'-methoxyacetophenone is a valuable starting material in medicinal chemistry, primarily due to its utility in constructing heterocyclic systems that form the core of many biologically active compounds.

Precursor for Advanced Pharmaceutical Scaffolds (e.g., Imidazo-thiadiazole derivatives)

The structural framework of this compound is particularly amenable to the synthesis of fused heterocyclic systems like imidazo[2,1-b] ias.ac.inrsc.orgthiadiazoles. While the direct use of this compound is one pathway, a common and efficient synthetic strategy involves its α-halogenated derivative, 2-bromo-4'-methoxyacetophenone (B141222) (also known as 4-methoxyphenacyl bromide).

This synthesis is a well-established multi-step process. The key reaction involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone, such as 2-bromo-4'-methoxyacetophenone. This reaction proceeds via the formation of an iminothiadiazole intermediate, which then undergoes dehydrative cyclization to yield the final fused imidazo[2,1-b] ias.ac.inrsc.orgthiadiazole ring system. The 4-methoxyphenyl (B3050149) group from the acetophenone (B1666503) precursor becomes a substituent at the 6-position of the heterocyclic scaffold. This scaffold is of significant interest in drug discovery due to its association with a wide range of pharmacological activities.

| Precursor | Reagent | Resulting Scaffold | Key Reaction Type |

| Substituted Benzoic Acid | Thiosemicarbazide | 2-Amino-5-aryl-1,3,4-thiadiazole | Cyclization |

| 2-Amino-5-aryl-1,3,4-thiadiazole | 2-Bromo-4'-methoxyacetophenone | 2-Aryl-6-(4-methoxyphenyl)imidazo[2,1-b] ias.ac.inrsc.orgthiadiazole | Condensation/Cyclization |

This table outlines a common synthetic route to Imidazo-thiadiazole derivatives where a derivative of this compound serves as a key building block.

Contribution to the Synthesis of Biologically Active Small Molecules

Beyond specific scaffolds, this compound and related amino acetophenones are pivotal in Diversity-Oriented Synthesis (DOS). mdpi.com DOS is a powerful strategy in drug discovery that aims to generate large libraries of structurally diverse small molecules from a common starting block. Amino acetophenones are ideal for DOS because their functional groups can participate in a variety of chemical transformations, leading to a wide range of molecular architectures.

Research has demonstrated the use of amino dimethoxyacetophenones as starting points for the synthesis of analogs of various natural products. mdpi.com These include pharmacologically relevant classes such as:

Flavones: Known for their antioxidant properties.

Coumarins: A class of compounds with anticoagulant, and anti-inflammatory activities.

Quinolones: Which form the basis of many antibacterial agents. mdpi.com

Chalcones: Precursors to flavonoids that exhibit a range of biological activities. mdpi.com

The ability to use a single, readily available precursor like an amino acetophenone to rapidly generate a multitude of complex and diverse molecular skeletons makes it an invaluable tool in the search for new therapeutic agents.

Materials Science Applications

The reactivity of this compound also lends itself to applications in materials science, where it can be incorporated into polymers to influence their properties or used to modify the surfaces of nanomaterials.

Incorporation into Photoresponsive Polymers for Degradation Studies

Acetophenone derivatives are known to possess photosensitive properties. When incorporated into polymer chains or blended with polymer matrices, they can act as photoinitiators for degradation processes upon exposure to UV radiation. The ketone group in the acetophenone moiety can absorb UV light, leading to the formation of excited states that can initiate radical reactions. These reactions cause chain scission in the polymer backbone, reducing its molecular weight and altering its mechanical properties.

Studies have been conducted on the photo-oxidative degradation of polymers like high-density polyethylene (B3416737) (HDPE) in the presence of photosensitive acetophenone-formaldehyde resins. The rate of degradation, often monitored by the formation of carbonyl groups within the polymer, is accelerated by the presence of the acetophenone-based additive. This property is being explored for applications requiring controlled degradation of plastics.